molecular formula C8H4N2S B3359554 Thieno[3,2-c]pyridine-4-carbonitrile CAS No. 86344-88-9

Thieno[3,2-c]pyridine-4-carbonitrile

Cat. No. B3359554
CAS RN: 86344-88-9
M. Wt: 160.2 g/mol
InChI Key: LRPMVYHDGPZDJK-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-4-carbonitrile is a type of heterocyclic compound . It is a structural analog of purines and is widely represented in medicinal chemistry . It has been used as a building block for π-conjugated polymers .


Synthesis Analysis

The synthesis of Thieno[3,2-c]pyridine-4-carbonitrile involves several steps. One method involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine . The condensed thiopyrane is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine . Another method involves heating thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-c]pyridine-4-carbonitrile is similar to that of purines . It is an important structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thieno[3,2-c]pyridine-4-carbonitrile undergoes various chemical reactions. For instance, it can be converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine . It can also be used as a starter in a series of heterocyclic compounds .

Scientific Research Applications

Crystallographic Studies

Thieno[3,2-c]pyridine-4-carbonitrile has been studied for its crystallographic properties. X-ray crystallographic data reveal that thienopyridine ring systems like thieno[3,2-c]pyridine-4-carbonitrile are planar, with specific internal bond angles and lengths. Such data are crucial in understanding the molecular structure and potential applications in various fields, including materials science and pharmaceuticals (Klemm, Weakley, & Yoon, 1999).

Synthesis of New Derivatives

Research has been conducted on the synthesis of new derivatives from thieno[3,2-c]pyridine-4-carbonitrile. For example, the synthesis of pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine derivatives from thieno[3,2-c]pyridine-4-carbonitrile has been reported, highlighting the compound's utility in creating new chemical structures with potential applications in chemistry and pharmacology (Wagner et al., 1993).

Preparation for Kinase Inhibitors

Thieno[3,2-c]pyridine-4-carbonitrile derivatives have been used in the synthesis of kinase inhibitors. A study demonstrated the transformation of these compounds into key intermediates for various kinase inhibitors, indicating their potential in the development of therapeutic agents (Tumey et al., 2008).

Development of Anticancer Agents

A novel series of compounds, including thieno[3,2-c]pyridine-4-carbonitrile derivatives, have been synthesized and evaluated for their anticancer activity. This research highlights the compound's relevance in the search for new treatments for cancer (Elansary et al., 2012).

Inhibitory Activity in Biochemical Pathways

Studies have also focused on the inhibitory activity of thieno[3,2-c]pyridine-4-carbonitrile derivatives in biochemical pathways. For instance, certain derivatives have shown moderate activity against PKCtheta, a protein kinase C theta, suggesting their potential use in regulating biochemical pathways (Boschelli et al., 2008).

Future Directions

The future directions for Thieno[3,2-c]pyridine-4-carbonitrile research include further exploration of its biological activities . There is also interest in developing new synthetic methods for its preparation .

properties

IUPAC Name

thieno[3,2-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPMVYHDGPZDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511608
Record name Thieno[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]pyridine-4-carbonitrile

CAS RN

86344-88-9
Record name Thieno[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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